molecular formula C12H15F2NO3S B2889313 1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine CAS No. 1235061-80-9

1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine

Cat. No. B2889313
CAS RN: 1235061-80-9
M. Wt: 291.31
InChI Key: YYCNFVGJDIZVHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-((3,5-Difluorophenyl)sulfonyl)-4-methoxypiperidine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The molecule also contains a sulfonyl group attached to a 3,5-difluorophenyl group, and a methoxy group .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

In the domain of energy conversion, sulfonated polymers exhibit promising characteristics for fuel cell applications. A study by Kim, Robertson, and Guiver (2008) demonstrated the synthesis of comb-shaped poly(arylene ether sulfone)s with high proton conductivity, employing sulfonated side-chain grafting units derived from sulfonated 4-fluorobenzophenone and related compounds. These materials, characterized by high thermal stability and water uptake, show potential as polyelectrolyte membrane materials in fuel cells, underlining the importance of sulfone functionalities in energy-related applications (Kim, Robertson, & Guiver, 2008).

Broad-Spectrum Antibacterial Agents

The synthesis of sulfone-containing compounds has been crucial in developing potent antibacterial agents. Hashimoto et al. (2007) outlined the synthesis of a new 2-sulfonylquinolone, a key intermediate in creating broad-spectrum antibacterial agents effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). This study exemplifies the role of sulfone intermediates in medicinal chemistry, providing pathways to novel treatments for bacterial infections (Hashimoto et al., 2007).

Cyclisation Catalysts in Organic Synthesis

In organic synthesis, sulfonamides serve as effective terminators for cationic cyclizations, facilitating the efficient formation of polycyclic systems. Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid as a catalyst for inducing cyclisation of homoallylic sulfonamides, leading to pyrrolidines and other cyclic compounds. This research underscores the utility of sulfonamide groups in synthesizing complex organic molecules (Haskins & Knight, 2002).

Nanofiltration Membrane Development

The synthesis of novel sulfonated thin-film composite nanofiltration membranes with improved water flux represents a significant advancement in water treatment technologies. Liu et al. (2012) reported on membranes prepared from sulfonated aromatic diamine monomers, demonstrating enhanced hydrophilicity and effective dye rejection. These findings highlight the application of sulfonated compounds in environmental engineering, particularly in developing more efficient water purification systems (Liu et al., 2012).

Crosslinking Reagents in Bioorganic Synthesis

The development of bifunctional crosslinking reagents, such as 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], showcases the application of sulfone derivatives in bioorganic chemistry. Hosmane et al. (1990) highlighted the reagent's high reactivity with amines and nucleic acid bases, offering a versatile tool for synthesizing complex bioorganic molecules. This research contributes to the understanding of crosslinking mechanisms and their potential in creating biologically active compounds (Hosmane et al., 1990).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Without more information, it’s difficult to speculate on this .

properties

IUPAC Name

1-(3,5-difluorophenyl)sulfonyl-4-methoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c1-18-11-2-4-15(5-3-11)19(16,17)12-7-9(13)6-10(14)8-12/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCNFVGJDIZVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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